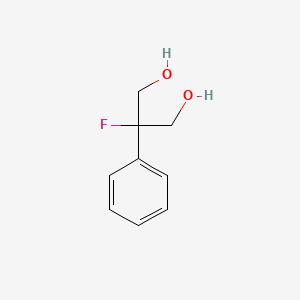

2-Fluoro-2-phenylpropane-1,3-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-2-phenylpropane-1,3-diol is an organic compound with the molecular formula C9H11FO2 It is characterized by the presence of a fluorine atom and a phenyl group attached to a propane-1,3-diol backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-phenylpropane-1,3-diol typically involves the fluorination of 2-phenylpropane-1,3-diol. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. The product is then purified using techniques like recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-2-phenylpropane-1,3-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form 2-fluoro-2-phenylpropane.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

Oxidation: Formation of 2-fluoro-2-phenylpropanal or 2-fluoro-2-phenylpropanoic acid.

Reduction: Formation of 2-fluoro-2-phenylpropane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

a. Drug Development

One of the most promising applications of 2-fluoro-2-phenylpropane-1,3-diol is in drug development. Research indicates that this compound may inhibit the formation of toxic metabolites associated with certain antiepileptic drugs, such as felbamate. The synthesis of 2-fluoro-2-phenylpropanediol dicarbamate (F-FBM) is currently under investigation to assess its efficacy in reducing toxicity while maintaining therapeutic effects .

b. Interaction Studies

Preliminary studies suggest that this compound may interact with specific enzymes or receptors, influencing metabolic pathways. Understanding these interactions is crucial for evaluating its potential therapeutic effects and side effects .

a. Synthesis Routes

Several synthetic routes have been developed for preparing this compound. These methods typically involve reactions that capitalize on its unique structure to create derivatives with enhanced biological activity .

b. Derivatives and Analogues

The compound serves as a precursor for synthesizing various derivatives and analogues that can be explored for biological activity. For instance, it can be used to create fluorinated phenylalanines, which have shown promise in pharmaceutical applications due to their enhanced properties compared to their non-fluorinated counterparts .

Pharmacological Properties

Fluorinated compounds like this compound are known to exhibit altered pharmacokinetic properties such as improved membrane permeability and metabolic stability. These characteristics make them valuable in developing new therapeutic agents .

a. Felbamate Metabolism Study

In a comparative metabolism study involving felbamate and its fluorinated analogue (F-FBM), researchers found that F-FBM demonstrated significantly greater stability in vitro compared to felbamate. This stability suggests a reduced risk of forming toxic metabolites during metabolism .

b. Radiolabeled Compounds for Imaging

Research has also explored the use of radiolabeled derivatives of fluorinated compounds for molecular imaging techniques such as positron emission tomography (PET). These derivatives can provide insights into metabolic pathways and disease mechanisms .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Drug Development | Potential use in reducing toxicity of antiepileptic drugs like felbamate |

| Interaction Studies | Investigating binding affinities with biological targets |

| Synthetic Chemistry | Serving as a precursor for synthesizing derivatives with enhanced biological activity |

| Pharmacological Properties | Improved membrane permeability and metabolic stability compared to non-fluorinated compounds |

| Imaging Techniques | Use in developing radiolabeled compounds for PET imaging |

Mecanismo De Acción

The mechanism of action of 2-Fluoro-2-phenylpropane-1,3-diol involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The phenyl group can enhance hydrophobic interactions, facilitating the compound’s incorporation into biological systems. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s solubility and reactivity .

Comparación Con Compuestos Similares

Similar Compounds

2-Phenylpropane-1,3-diol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

2-Fluoro-2-phenylpropanal: An oxidized derivative with different functional groups.

2-Fluoro-2-phenylpropanoic acid: Another oxidized derivative with distinct chemical behavior.

Uniqueness

2-Fluoro-2-phenylpropane-1,3-diol is unique due to the presence of both a fluorine atom and a phenyl group, which impart specific chemical properties. The fluorine atom can enhance the compound’s stability and reactivity, while the phenyl group can influence its interactions with other molecules .

Actividad Biológica

2-Fluoro-2-phenylpropane-1,3-diol is a fluorinated organic compound with notable structural features that include a phenyl group and hydroxyl groups at the 1 and 3 positions of the propane backbone. The presence of a fluorine atom enhances its lipophilicity, potentially influencing its biological properties and making it of interest in pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C9H11FO2

- Molecular Weight : 170.18 g/mol

- CAS Number : 211506-14-8

The unique incorporation of a fluorine atom at the second carbon position distinguishes this compound from its analogs, significantly altering its physical properties and enhancing its biological activity compared to non-fluorinated counterparts .

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Preliminary studies indicate that it may influence metabolic pathways through specific binding affinities. The hydroxyl groups present in the structure allow for further derivatization, enhancing the potential for therapeutic applications.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Study on Enzyme Interaction

A study focused on the interaction of this compound with specific enzymes revealed that the compound could modulate enzyme activity, which is critical for understanding its therapeutic potential. The binding affinity was assessed through various biochemical assays, suggesting that modifications in the compound's structure could lead to enhanced efficacy against certain targets.

Lipophilicity and Membrane Permeability

Research has shown that the fluorinated nature of this compound significantly increases its lipophilicity, which is crucial for drug design as it can enhance absorption and distribution in biological systems. This property is particularly important for compounds intended to cross cellular membranes and reach intracellular targets .

Therapeutic Applications

Ongoing research is exploring the potential of this compound in various therapeutic contexts. Its structural similarity to other bioactive compounds suggests it may have applications in treating conditions such as cancer or metabolic disorders. Studies are being conducted to evaluate its efficacy and safety profile in preclinical models .

Propiedades

IUPAC Name |

2-fluoro-2-phenylpropane-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c10-9(6-11,7-12)8-4-2-1-3-5-8/h1-5,11-12H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKNKAUSVOQSOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)(CO)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.